ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclohepta[b]thiophene core fused with a seven-membered ring. Key functional groups include:
- Ethyl ester at position 3, contributing to lipophilicity and metabolic stability.
- Benzamido group at position 2, modified with a 4-((2,6-dimethylmorpholino)sulfonyl) substituent.
Properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6S2/c1-4-32-25(29)22-20-8-6-5-7-9-21(20)34-24(22)26-23(28)18-10-12-19(13-11-18)35(30,31)27-14-16(2)33-17(3)15-27/h10-13,16-17H,4-9,14-15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSJEPKVMFQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a thiophene ring and a morpholine moiety. Its molecular formula is , with a molecular weight of 586.16 g/mol. The presence of the sulfonamide group and the amide linkage suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H36ClN3O6S2 |
| Molecular Weight | 586.16 g/mol |
| CAS Number | 1216773-16-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene have shown significant cytotoxic effects against various cancer cell lines. One study indicated that such compounds can induce apoptosis in human cancer cells through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Anti-inflammatory Activity
The compound's structure suggests it may possess anti-inflammatory properties. Research on related thiophene derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition could be attributed to the modulation of NF-kB signaling pathways .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in inflammatory responses and cancer cell proliferation. The morpholine group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure .
- In Vivo Studies : In animal models, administration of thiophene derivatives resulted in significant tumor reduction in xenograft models when compared to control groups. The study suggested that these compounds could be developed into effective therapeutic agents for cancer treatment.
- Safety Profile : Toxicological assessments indicated that while some derivatives exhibit promising biological activity, they also require careful evaluation for potential hepatotoxicity and nephrotoxicity .
Comparison with Similar Compounds
Core Structure
The cyclohepta[b]thiophene core is conserved across all analogs. Variations occur at the 2-position (benzamido substituents) and 3-position (ester groups).
Key Differences:
- Electron Effects : The target’s sulfonylmorpholine group is strongly electron-withdrawing, compared to halogen (F, Cl) or nitro substituents in analogs. This may enhance binding to polar enzyme active sites.
- Steric and Solubility Properties : The 2,6-dimethylmorpholine group introduces steric bulk and moderate aqueous solubility, contrasting with the lipophilic benzylpiperazine in VIg .
Physical and Spectroscopic Properties
Melting Points
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
